3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a chloro-ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester in the presence of a phenyl group. The chloro-ethoxyphenyl moiety is then introduced through a substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research has indicated that 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may have therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications, including the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(3-Chloro-4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(3-Chloro-4-ethoxyphenyl)-1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRFGADBBIQOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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